molecular formula C10H19NO B6167261 rac-(1r,4r)-4-[(cyclopropylmethyl)amino]cyclohexan-1-ol, trans CAS No. 872575-58-1

rac-(1r,4r)-4-[(cyclopropylmethyl)amino]cyclohexan-1-ol, trans

Cat. No. B6167261
CAS RN: 872575-58-1
M. Wt: 169.3
InChI Key:
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Description

Rac-(1R,4R)-4-[(cyclopropylmethyl)amino]cyclohexan-1-ol, trans (also known as rac-CPMCH) is a cyclic amino alcohol derivative of cyclopropylmethyl amino cyclohexan-1-ol. It is a chiral compound with two enantiomers, (1R,4R)- and (1S,4S)-CPMCH, which differ in their optical properties. Rac-CPMCH has been studied in various scientific fields, including organic synthesis, materials science, and pharmacology. It has been used as a chiral building block for the synthesis of a variety of compounds, including pharmaceuticals, and has been studied for its potential biological activities.

Mechanism of Action

The mechanism of action of rac-CPMCH is not yet fully understood. However, it is known that rac-CPMCH has a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial activities, which suggests that it may act by modulating the activity of certain enzymes or receptors. For example, rac-CPMCH has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins, which are inflammatory mediators. Rac-CPMCH has also been shown to inhibit the activity of the enzyme 5-lipoxygenase (5-LOX), which is involved in the synthesis of leukotrienes, another class of inflammatory mediators.
Biochemical and Physiological Effects
Rac-CPMCH has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that rac-CPMCH has anti-inflammatory, anti-cancer, and anti-microbial activities. Rac-CPMCH has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes involved in the synthesis of inflammatory mediators. In addition, rac-CPMCH has been shown to induce apoptosis in cancer cells, suggesting that it may have potential anti-cancer activities.

Advantages and Limitations for Lab Experiments

Rac-CPMCH has several advantages and limitations for use in laboratory experiments. One of the main advantages of using rac-CPMCH in laboratory experiments is its low cost and availability. Rac-CPMCH is relatively inexpensive and can be easily synthesized in the laboratory. Another advantage of using rac-CPMCH is its chiral nature, which allows it to be used as a chiral building block in the synthesis of a variety of compounds.
However, there are also some limitations to using rac-CPMCH in laboratory experiments. One of the main limitations is its low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, rac-CPMCH can be difficult to purify due to its tendency to form insoluble precipitates. Finally, rac-CPMCH is a relatively new compound and its mechanism of action is not yet fully understood, which can make it difficult to interpret the results of experiments using this compound.

Future Directions

There are several potential future directions for research on rac-CPMCH. One possible direction is to further investigate its mechanism of action, as this could lead to a better understanding of its biological activities. Another potential direction is to explore the potential of rac-CPMCH as a chiral building block for the synthesis of a variety of compounds, including pharmaceuticals. Finally, further research could be conducted to investigate the potential therapeutic applications of rac-CPMCH, such as its use as an anti-inflammatory, anti-cancer, or anti-microbial agent.

Synthesis Methods

Rac-CPMCH can be synthesized by a variety of methods, including condensation reactions, hydrolysis, and oxidation. The most common method used for the synthesis of rac-CPMCH is a condensation reaction between cyclopropylmethyl amine and cyclohexan-1-ol. This reaction is usually carried out in an aqueous medium in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction produces rac-CPMCH as the major product, with small amounts of the (1S,4S)-CPMCH enantiomer as a minor product.

Scientific Research Applications

Rac-CPMCH has been studied in a variety of scientific fields, including organic synthesis, materials science, and pharmacology. It has been used as a chiral building block for the synthesis of a variety of compounds, including pharmaceuticals. In organic synthesis, rac-CPMCH has been used as a chiral auxiliary for the synthesis of a variety of compounds, including chiral amines and alcohols. In materials science, rac-CPMCH has been used as a chiral dopant for the synthesis of chiral liquid crystals. In pharmacology, rac-CPMCH has been studied for its potential biological activities, including anti-inflammatory, anti-cancer, and anti-microbial activities.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1r,4r)-4-[(cyclopropylmethyl)amino]cyclohexan-1-ol, trans involves the conversion of a cyclohexanone derivative to the desired product through a series of chemical reactions.", "Starting Materials": [ "Cyclohexanone", "Cyclopropylmethylamine", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethanol", "Acetone", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Reduction of cyclohexanone to cyclohexanol using sodium borohydride in methanol", "Step 2: Protection of the hydroxyl group in cyclohexanol using cyclopropylmethylamine and hydrochloric acid to form a cyclohexylamine derivative", "Step 3: Oxidation of the cyclohexylamine derivative to a cyclohexenone using sodium periodate in water", "Step 4: Reduction of the cyclohexenone using sodium borohydride in ethanol to form a cyclohexanol derivative", "Step 5: Conversion of the cyclohexanol derivative to the desired product, rac-(1r,4r)-4-[(cyclopropylmethyl)amino]cyclohexan-1-ol, trans, using sodium hydroxide and acetone in diethyl ether" ] }

CAS RN

872575-58-1

Molecular Formula

C10H19NO

Molecular Weight

169.3

Purity

0

Origin of Product

United States

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